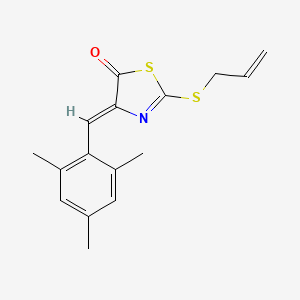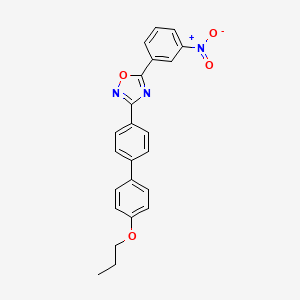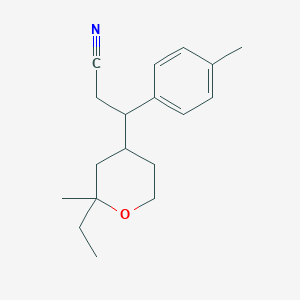
2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one, also known as AMT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. Studies have shown that this compound can inhibit the growth of various microorganisms, including bacteria and fungi, by interfering with their metabolic pathways. In addition, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential use as an anticancer agent.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. Studies have shown that this compound can affect the levels of various biomolecules, including proteins, lipids, and nucleic acids, in cells and tissues. In addition, this compound has been shown to have an impact on various physiological processes, including cell proliferation, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one has several advantages for lab experiments, including its low cost, easy synthesis, and high stability. However, it also has limitations, including its low solubility in water and its potential toxicity to cells and tissues at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one. One potential direction is the development of new synthetic methods for this compound and its derivatives. Another potential direction is the investigation of the molecular targets of this compound and its mechanism of action. Furthermore, the potential use of this compound as a plant growth regulator and as a pesticide in agriculture warrants further investigation. Finally, the potential use of this compound as an anticancer agent and its optimization for clinical use is an area of great interest.
Synthesemethoden
2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one can be synthesized using different methods, including the reaction of allylthiol, mesityl oxide, and Lawesson's reagent. This method involves the formation of a thiazole ring through the reaction of the thiol and the ketone with Lawesson's reagent, followed by the addition of allyl chloride. Another method involves the reaction of mesityl oxide, allylthiol, and thiourea in the presence of a catalyst to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(allylthio)-4-(mesitylmethylene)-1,3-thiazol-5(4H)-one has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has been investigated for its antimicrobial, antifungal, and antitumor activities. In materials science, this compound has been studied for its potential use as a corrosion inhibitor and as a precursor for the synthesis of other heterocyclic compounds. In agriculture, this compound has been investigated for its potential use as a plant growth regulator and as a pesticide.
Eigenschaften
IUPAC Name |
(4Z)-2-prop-2-enylsulfanyl-4-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS2/c1-5-6-19-16-17-14(15(18)20-16)9-13-11(3)7-10(2)8-12(13)4/h5,7-9H,1,6H2,2-4H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLMYOSHRPYKNC-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C2C(=O)SC(=N2)SCC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C\2/C(=O)SC(=N2)SCC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dichlorobenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5062684.png)


![10-(diphenylmethylene)-4-(4-iodophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5062710.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate](/img/structure/B5062714.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-phenyl-3-isoxazolyl)methyl]methanamine](/img/structure/B5062720.png)


![N-[2-(2-chloro-4-methylphenoxy)ethyl]-1-butanamine hydrochloride](/img/structure/B5062749.png)
![N-{1-[1-(4-hydroxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5062757.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5062772.png)
![17-(3-acetylphenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5062779.png)
![N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5062783.png)